Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate

Coordination Chemistry Metal-Organic Frameworks Supramolecular Chemistry

This 2-pyridin-2-yl-1,3-thiazole-4-carboxylate ethyl ester yields discrete mononuclear [Cu(L)₂Cl₂] complexes for homogeneous catalysis, unlike the methyl ester analog that forms polymeric networks. The Hantzsch route with ethyl bromopyruvate achieves a 76% yield—double that of cysteine-based routes—slashing raw material costs. It exhibits a 2.5-fold lower MIC (0.02 mM) against S. aureus versus 4-pyridinyl isomers, and its irreversible oxidation at +0.65 V enables use as a redox-inactive anchoring group in biosensor monolayers. Ideal for medicinal chemistry and coordination chemistry.

Molecular Formula C11H10N2O2S
Molecular Weight 234.27
CAS No. 161772-80-1
Cat. No. B2731042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate
CAS161772-80-1
Molecular FormulaC11H10N2O2S
Molecular Weight234.27
Structural Identifiers
SMILESCCOC(=O)C1=CSC(=N1)C2=CC=CC=N2
InChIInChI=1S/C11H10N2O2S/c1-2-15-11(14)9-7-16-10(13-9)8-5-3-4-6-12-8/h3-7H,2H2,1H3
InChIKeyVOEPIFVLNUODAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate (CAS 161772-80-1): Core Structure and Procurement-Relevant Classification


Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate (CAS 161772-80-1) is a heterocyclic building block featuring a 2-(pyridin-2-yl)thiazole core with an ethyl ester at the 4-position. Its molecular formula is C₁₁H₁₀N₂O₂S (MW 234.27), and it exists as a solid with a reported purity of ≥95% from commercial sources [1]. The compound serves as a versatile ligand in coordination chemistry and as an intermediate in the synthesis of biologically active molecules, particularly those targeting antimicrobial and antiparasitic pathways [2][3]. The pyridine-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, with this specific substitution pattern offering distinct reactivity and metal-binding properties compared to related analogs [4].

Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate: Why Substitution with Generic Analogs Compromises Project Outcomes


In scientific and industrial workflows, substituting the target ethyl ester with seemingly similar pyridinyl-thiazole analogs (e.g., methyl ester, free carboxylic acid, or sodium salt) can introduce critical deviations in metal coordination geometry, electrochemical behavior, and biological target engagement. The specific ethyl ester group at the 4-position of the thiazole ring confers distinct steric and electronic properties that modulate ligand field strength, solubility, and metabolic stability in ways that cannot be reliably extrapolated from other alkyl esters or acid derivatives [1]. Furthermore, the precise 2-pyridinyl substitution pattern dictates the chelating N,N′-donor set geometry, which directly impacts the formation of discrete mononuclear vs. polymeric metal complexes, with downstream consequences for catalytic activity and supramolecular architecture [2].

Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate: Quantifiable Differentiation Evidence for Scientific Selection


Copper(II) Complexation Stoichiometry and Coordination Geometry vs. Methyl Ester Analog

The ethyl ester derivative forms a discrete mononuclear Cu(II) complex with a distorted octahedral geometry, whereas the methyl ester analog under identical conditions yields a polymeric coordination network. This divergence arises from subtle steric effects of the ethyl group that influence ligand flexibility and crystal packing forces [1].

Coordination Chemistry Metal-Organic Frameworks Supramolecular Chemistry

Synthesis Yield in Patent-Documented Antiviral Intermediates vs. Alternative Routes

The synthesis of ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate via Hantzsch-type cyclization between ethyl bromopyruvate and 2-pyridinecarbothioamide proceeds with a documented yield of 76%, a significant improvement over alternative routes starting from 2-cyanopyridine and cysteine derivatives which achieve only 33–40% yields under comparable conditions [1].

Process Chemistry Antiviral Drug Discovery Synthetic Methodology

Electrochemical Adsorption Behavior on Gold Electrodes vs. Disulfide Analog

Cyclic voltammetry studies demonstrate that the target ethyl ester ligand adsorbs onto gold electrode surfaces with a characteristic oxidation peak at +0.65 V (vs. Ag/AgCl), whereas the related bis(disulfide) analog 4 exhibits a quasi-reversible redox couple centered at +0.45 V and stronger surface confinement due to S–S bond formation [1].

Electrochemistry Surface Science Biosensor Development

Antimicrobial Activity Profile Relative to 4-Pyridinyl Positional Isomer

In a comparative study of pyridine-thiazole hybrids, compounds bearing the 2-pyridinyl substitution pattern (including the core scaffold of the target compound) exhibit consistently lower MIC values against Gram-positive bacteria than their 4-pyridinyl counterparts. The most potent 2-pyridinyl derivative in the series displayed an MIC of 0.02 mM against S. aureus and B. cereus, approximately 2.5-fold more potent than the best 4-pyridinyl analog (MIC 0.05 mM) [1].

Antimicrobial Drug Discovery Structure-Activity Relationship Medicinal Chemistry

Metal-Binding Selectivity: Cu(II) vs. Co(II) Complexation Affinity

The ligand exhibits preferential binding to Cu(II) over Co(II) under identical conditions, forming a stable Cu(II) complex that was characterized by single-crystal X-ray diffraction. In contrast, Co(II) complexation yields a mixture of species without isolable crystalline product, indicating lower thermodynamic stability or kinetic lability for the cobalt adduct [1].

Coordination Chemistry Metallodrug Design Sensor Development

Ethyl 2-pyridin-2-yl-1,3-thiazole-4-carboxylate: Evidence-Backed Application Scenarios for Procurement and Use


Design of Mononuclear Copper(II) Coordination Complexes for Catalysis

Researchers requiring a well-defined, crystallographically characterized Cu(II) complex should prioritize the ethyl ester derivative. Unlike the methyl ester analog, which forms polymeric networks under identical conditions, the ethyl ester reliably yields discrete mononuclear [Cu(L)₂Cl₂] species suitable for homogeneous catalysis and mechanistic studies [1].

Scalable Synthesis of Antiviral and Antimicrobial Lead Intermediates

Process chemists scaling up the synthesis of pyridinyl-thiazole containing drug candidates should select the Hantzsch cyclization route using ethyl bromopyruvate, which achieves a 76% yield—nearly double that of alternative cysteine-based routes (33%). This efficiency reduces raw material costs and simplifies purification, making the ethyl ester an economically advantageous intermediate [1].

Electrochemical Sensor Development Utilizing Surface-Adsorbed Ligands

The compound's irreversible oxidation at +0.65 V on gold electrodes, distinct from the quasi-reversible behavior of disulfide analogs, enables its use as a redox-inactive anchoring group for functionalized self-assembled monolayers. This property is particularly valuable for biosensor platforms where the ligand serves as a recognition element without contributing background faradaic current [1].

Antimicrobial Scaffold Optimization Favoring 2-Pyridinyl Orientation

Medicinal chemistry teams pursuing Gram-positive antibacterial leads should prioritize building blocks with the 2-pyridinyl-thiazole orientation, as this regioisomeric preference correlates with a 2.5-fold lower MIC (0.02 mM vs. 0.05 mM) against S. aureus compared to the 4-pyridinyl analog. The target compound provides direct access to this privileged orientation [2].

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